![molecular formula C22H25N3O2 B2999317 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1787914-59-3](/img/structure/B2999317.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

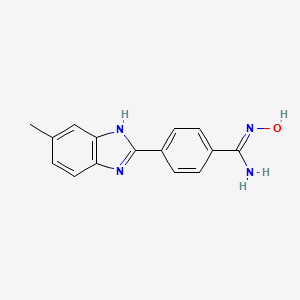

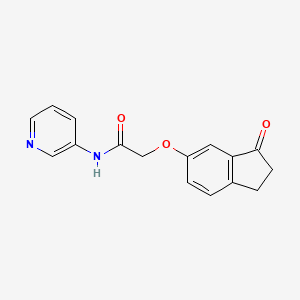

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been reported to have potent activities against FGFR1, 2, and 3 . It has been studied for its potential in cancer therapy, particularly in inhibiting the growth of breast cancer cells .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps . The deprotection of the SEM group of compound 5 was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and require careful analysis . The yield of the reaction was reported to be 76% .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques . For example, the ATR-FTIR spectrum can provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

FGFR Inhibition for Cancer Therapy

The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h stands out, exhibiting potent FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. It effectively inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion . This research opens avenues for developing novel FGFR inhibitors in cancer therapy.

Analgesic and Sedative Properties

Pyrrolo[3,4-c]pyridine derivatives, including our compound of interest, have been investigated for their analgesic and sedative effects. These compounds may find applications in managing nervous system disorders. Further studies are needed to explore their potential in pain relief and anxiety management .

Antidiabetic Activity

Compounds related to pyrrolo[3,4-c]pyridine have demonstrated antidiabetic properties. Given the efficacy of our compound in reducing blood glucose levels, it could be beneficial in treating hyperglycemia and related conditions, such as type 1 diabetes, insulin resistance, and impaired glucose tolerance .

Antimycobacterial Potential

Pyrrolo[3,4-c]pyridines have shown activity against mycobacterial infections. While more research is needed, our compound may contribute to the development of novel antimycobacterial agents .

Antiviral Applications

Although not fully explored, pyrrolo[3,4-c]pyridines exhibit antiviral properties. Investigating their potential against specific viruses could yield promising results .

Antitumor Activity Beyond FGFRs

Apart from FGFR inhibition, 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in other contexts. For instance, they serve as FGFR4 inhibitors and have anti-proliferative effects against Hep3B cells. Additionally, this scaffold has been explored in research related to human neutrophil elastase (HNE) and other targets .

Wirkmechanismus

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

The compound acts as a potent inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to changes in cellular processes such as cell proliferation and migration .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibitory action on FGFRs disrupts these pathways, affecting their downstream effects .

Pharmacokinetics

This characteristic is generally beneficial for bioavailability, as compounds with lower molecular weights are often more readily absorbed and distributed throughout the body .

Result of Action

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to the compound’s disruption of the FGFR signaling pathway and its downstream effects .

Eigenschaften

IUPAC Name |

4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-21(22(10-16-27-17-11-22)19-7-2-1-3-8-19)24-13-5-14-25-15-9-18-6-4-12-23-20(18)25/h1-4,6-9,12,15H,5,10-11,13-14,16-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNVSCWLPSLUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/no-structure.png)

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)

![2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B2999244.png)

![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2999249.png)

![ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999253.png)